molecular formula C17H12FN3O3 B11050165 3-Isoxazolecarboxamide, 4-amino-5-benzoyl-N-(4-fluorophenyl)-

3-Isoxazolecarboxamide, 4-amino-5-benzoyl-N-(4-fluorophenyl)-

Cat. No.: B11050165
M. Wt: 325.29 g/mol
InChI Key: WBOROSDODDRKSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.

    Amination: The amino group is introduced through a nucleophilic substitution reaction.

    Fluorination: The fluorophenyl group is introduced using a fluorinating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves dual inhibition of HIV-1 reverse transcriptase-associated RNase H and RDDP functions . The compound binds to two distinct pockets on the reverse transcriptase enzyme, thereby inhibiting its activity and preventing viral replication. This dual-site inhibition is particularly advantageous in combating drug-resistant strains of HIV-1.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE stands out due to its dual inhibitory activity on both RNase H and RDDP functions of HIV-1 reverse transcriptase . This dual mechanism of action provides a significant advantage in the development of new therapeutic agents against drug-resistant HIV-1 strains.

Properties

Molecular Formula

C17H12FN3O3

Molecular Weight

325.29 g/mol

IUPAC Name

4-amino-5-benzoyl-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H12FN3O3/c18-11-6-8-12(9-7-11)20-17(23)14-13(19)16(24-21-14)15(22)10-4-2-1-3-5-10/h1-9H,19H2,(H,20,23)

InChI Key

WBOROSDODDRKSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)NC3=CC=C(C=C3)F)N

Origin of Product

United States

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